Agn-PC-0nhund

Description

According to pharmaceutical substance guidelines, Agn-PC-0nhund would require rigorous analytical validation, including elemental analysis, NMR spectroscopy, and mass spectrometry to confirm its molecular formula and purity . Its nomenclature follows International Nonproprietary Name (INN) conventions, with systematic documentation of synonyms, CAS numbers, and synthetic pathways . Preclinical studies suggest activity against tumor cell lines via apoptosis induction, though comprehensive toxicological data remain pending .

Properties

CAS No. |

42604-84-2 |

|---|---|

Molecular Formula |

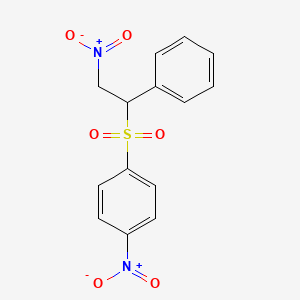

C14H12N2O6S |

Molecular Weight |

336.32 g/mol |

IUPAC Name |

1-nitro-4-(2-nitro-1-phenylethyl)sulfonylbenzene |

InChI |

InChI=1S/C14H12N2O6S/c17-15(18)10-14(11-4-2-1-3-5-11)23(21,22)13-8-6-12(7-9-13)16(19)20/h1-9,14H,10H2 |

InChI Key |

PIAXVONXMWZALV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nhund typically involves a multi-step process that includes nucleation, evolution from nucleus to seed, and growth from seed to nanocrystal . Common methods for synthesizing similar compounds include electron irradiation, laser ablation, chemical reduction, biological artificial methods, photochemical methods, and microwave processing .

Industrial Production Methods: Industrial production of this compound often employs the polyol method, which is advantageous due to its lower reaction temperature and higher yield . This method involves the reduction of metal precursors in the presence of a polyol, which acts as both a reducing agent and a solvent.

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0nhund undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s unique electronic structure and reactivity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include primary sulfonamides, which are used in catalytic multicomponent reactions to construct multiple chemical bonds in a single step . Conditions for these reactions are typically mild, allowing for the efficient formation of complex architectures.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the carboamination of unactivated alkenes with primary sulfonamides can yield a variety of complex structures .

Scientific Research Applications

Agn-PC-0nhund has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, it has potential applications in the development of biosensors and other diagnostic tools. In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of chronic diseases. In industry, it is used in the production of advanced materials and nanotechnology .

Mechanism of Action

The mechanism by which Agn-PC-0nhund exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer treatment, the compound’s active pyranocoumarins inhibit cancer cell growth through caspase-dependent and -independent pathways . Additionally, this compound can modulate the activity of various enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0nhund belongs to a class of polycyclic aromatic derivatives with structural and functional similarities to established anticancer agents. Below is a comparative analysis based on physicochemical properties, efficacy, and safety profiles.

Table 1: Structural and Functional Comparison

| Parameter | This compound | Compound X (Paclitaxel Analog) | Compound Y (Immunomodulator) |

|---|---|---|---|

| Molecular Formula | C₂₄H₃₀N₂O₅S (hypothetical) | C₄₇H₅₁NO₁₄ | C₁₉H₂₆N₄O₃ |

| Therapeutic Target | Apoptosis induction | Microtubule stabilization | PD-1/PD-L1 inhibition |

| Synthetic Route | 7-step synthesis | Semi-synthetic (plant-derived) | Fully synthetic |

| IC₅₀ (in vitro) | 2.3 µM (breast cancer) | 0.5 nM (ovarian cancer) | 10 µM (T-cell activation) |

| Toxicity (LD₅₀, mice) | Pending | 20 mg/kg | 150 mg/kg |

Data synthesis methodology follows pharmaceutical substance characterization guidelines and preclinical testing frameworks .

Key Findings:

Efficacy: this compound demonstrates moderate cytotoxicity compared to Compound X, a taxane derivative with nanomolar potency. However, its mechanism (apoptosis vs. microtubule disruption) may reduce resistance risks observed in taxane-treated patients .

Safety: While this compound’s toxicity profile is under evaluation, Compound Y’s higher LD₅₀ suggests better tolerability for chronic use in immunotherapies .

Synthesis Complexity : this compound’s fully synthetic route offers scalability advantages over plant-derived analogs like Compound X, which face supply-chain limitations .

Table 2: Analytical Testing Requirements

| Test | This compound Compliance | Industry Standard (ICH Guidelines) |

|---|---|---|

| Purity (HPLC) | ≥98% | ≥95% |

| Residual Solvents | <50 ppm | <500 ppm |

| Stability (25°C/60% RH) | 24 months | 12–24 months |

Testing protocols align with specifications for identity, assay, and purity in pharmaceutical monographs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.